molecular formula C16H17NO4S B5537492 N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide

N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide

Cat. No.: B5537492
M. Wt: 319.4 g/mol
InChI Key: HNVPDWCKQHVXQB-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to an acetamide moiety, with methoxy and methyl substituents on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide typically involves the reaction of 4-methoxyaniline with 4-methylbenzenesulfonyl chloride in the presence of a base, followed by acetylation. The reaction conditions often include:

    Base: Commonly used bases include triethylamine or pyridine.

    Solvent: Solvents such as dichloromethane or chloroform are frequently used.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide: Characterized by methoxy and methyl substituents.

    N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]acetamide: Contains a chloro substituent instead of a methoxy group.

    N-(4-methoxyphenyl)-N-[(4-ethylphenyl)sulfonyl]acetamide: Features an ethyl group instead of a methyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and methyl groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-methoxyphenyl)-N-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-12-4-10-16(11-5-12)22(19,20)17(13(2)18)14-6-8-15(21-3)9-7-14/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVPDWCKQHVXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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